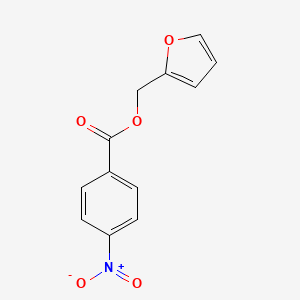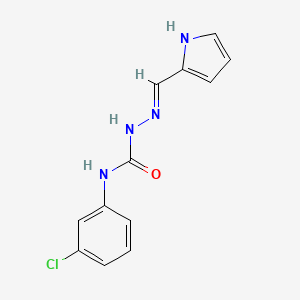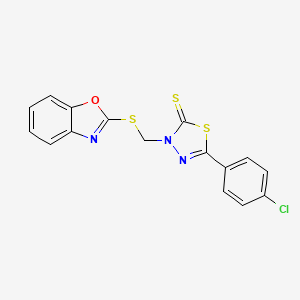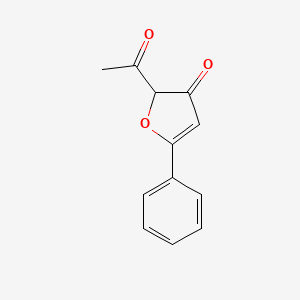
Furan-2-ylmethyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-ylmethyl 4-nitrobenzoate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a methyl group, which is further connected to a 4-nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl 4-nitrobenzoate typically involves the esterification of furan-2-ylmethanol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to achieve a high yield of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields . Additionally, the optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Furan-2-ylmethyl 4-aminobenzoate.
Substitution: Furan-2-ylmethanol and 4-nitrobenzoic acid.
Scientific Research Applications
Furan-2-ylmethyl 4-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Materials Science: The compound is utilized in the development of novel materials with specific properties, such as conductivity and fluorescence.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl 4-nitrobenzoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access . The nitro group can participate in redox reactions, influencing the compound’s biological activity. Additionally, the furan ring can interact with various molecular targets, including receptors and proteins, through π-π stacking and hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl benzoate: Lacks the nitro group, resulting in different reactivity and biological activity.
Furan-2-ylmethyl 4-aminobenzoate: Contains an amino group instead of a nitro group, leading to variations in chemical and biological properties.
Furan-2-ylmethyl 4-chlorobenzoate: Substitutes the nitro group with a chlorine atom, affecting its reactivity and applications.
Uniqueness
Furan-2-ylmethyl 4-nitrobenzoate is unique due to the presence of both a furan ring and a nitrobenzoate moiety, which confer distinct chemical and biological properties. The nitro group enhances its reactivity in redox reactions, while the furan ring provides a versatile scaffold for further functionalization .
Properties
CAS No. |
4449-29-0 |
|---|---|
Molecular Formula |
C12H9NO5 |
Molecular Weight |
247.20 g/mol |
IUPAC Name |
furan-2-ylmethyl 4-nitrobenzoate |
InChI |
InChI=1S/C12H9NO5/c14-12(18-8-11-2-1-7-17-11)9-3-5-10(6-4-9)13(15)16/h1-7H,8H2 |
InChI Key |
NBGFOLAMLIIQHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one](/img/structure/B12912587.png)








![3-[(3-Fluorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12912640.png)

![3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12912646.png)
